5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione
Description
5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is a benzimidazole derivative characterized by a pentafluorosulfanyl (-SF₅) substituent at the 5-position and a thione (-C=S) group at the 2-position of the heterocyclic core.
Properties
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUGFBPMCCLOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-pentafluorosulfanyl-1H-benzimidazole with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione. Research indicates that compounds within this class exhibit moderate to potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) . For instance, specific derivatives have shown IC50 values below 5 μM, indicating strong antiproliferative activity. Mechanistic studies suggest that these compounds induce apoptosis in cancer cells, contributing to their therapeutic potential .
Enzyme Inhibition
Another significant application of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione lies in enzyme inhibition. Recent findings demonstrate that derivatives of this compound serve as effective inhibitors of α-glucosidase, an enzyme implicated in diabetes management. The inhibition assays revealed IC50 values indicating strong inhibitory activity, suggesting potential use in developing antidiabetic agents .
Material Science Applications
The unique fluorinated structure of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione also positions it as a valuable building block in material science. Its properties may be leveraged in the development of advanced materials with enhanced thermal stability and chemical resistance. The incorporation of fluorinated groups often leads to improved performance characteristics in polymers and coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The pentafluorosulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thione moiety can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Spectral Properties
The benzimidazole-thione core is common among derivatives, but substituents at the 5-position modulate properties. Key analogs include:
Key Observations :
Computational Insights
- DFT Studies : M1 and M2 exhibit optimized geometries close to X-ray structures, with HOMO-LUMO gaps (~4.5 eV) indicating moderate reactivity. The -SF₅ group (unstudied computationally) may further lower LUMO energy, enhancing electrophilicity .
- Docking Analysis : PPAR-γ docking of 5-chloro-1-(piperidin-4-yl) derivatives (e.g., DSR-16) revealed superior binding to Rosiglitazone, suggesting substituent bulk and polarity influence target affinity .
Biological Activity
5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione (CAS No. 1211526-90-7) is a heterocyclic compound characterized by a benzimidazole core, substituted with a pentafluorosulfanyl group and a thione moiety. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.
The molecular formula for 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is , with a molecular weight of approximately 276.25 g/mol. The compound's structure allows for unique interactions with biological targets, which is a key factor in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H5F5N2S |
| Molecular Weight | 276.25 g/mol |
| CAS Number | 1211526-90-7 |
The biological activity of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is primarily attributed to its interaction with specific enzymes and receptors. The pentafluorosulfanyl group enhances binding affinity, while the thione moiety can participate in redox reactions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of benzimidazole exhibit effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Testing
In a comparative study, derivatives of benzimidazole were tested for their antimicrobial efficacy:
| Compound | Activity Against |
|---|---|
| 5-Pentafluorosulfanyl-Benzo[D]Imidazole | S. aureus, E. coli |
| Other Benzimidazole Derivatives | Bacillus subtilis, A. niger |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. The interaction of the pentafluorosulfanyl group with active sites on enzymes can lead to significant inhibitory effects, making it a candidate for further development in therapeutic applications.
Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities systematically. One study highlighted the synthesis of benzodiazepines containing a pentafluorosulfanyl group and their subsequent biological evaluation . These findings suggest that modifications to the structure can enhance or alter the biological activity significantly.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple pathogens |
| Enzyme Inhibition | Potential inhibitor of key enzymes |
| Anticancer | Investigated for therapeutic properties |
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